![molecular formula C10H10N4O2 B1334583 5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one CAS No. 685551-55-7](/img/structure/B1334583.png)

5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

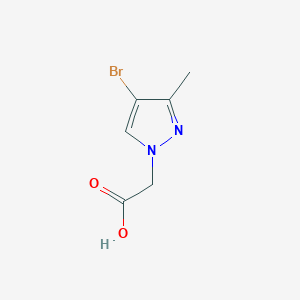

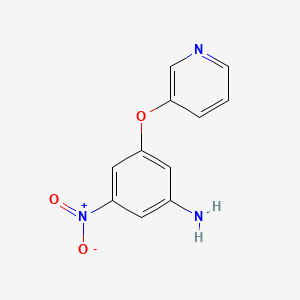

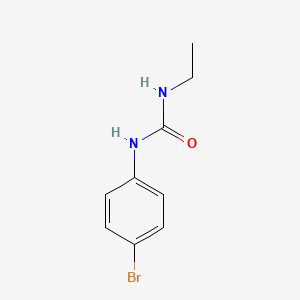

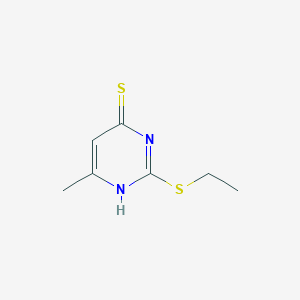

The compound "5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one" is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds characterized by a ring structure composed of three nitrogen atoms and three carbon atoms. The presence of a hydroxyphenyl group suggests potential for intramolecular hydrogen bonding, which could influence the compound's physical properties and reactivity .

Synthesis Analysis

The synthesis of triazine derivatives often involves the interaction of intermediates with various reagents. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine was used to furnish triazine derivatives through reactions with hydrazonyl halides and other compounds . Additionally, the synthesis of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones was achieved by using imidoyl chlorides and improved by developing a more efficient synthesis of the imidates . These methods highlight the versatility of triazine synthesis, which may be applicable to the synthesis of "5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one".

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex, with potential for various substituents and functional groups. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined by X-ray crystallography, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are important for understanding the behavior and potential applications of triazine compounds, including "5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one".

Chemical Reactions Analysis

Triazine compounds can undergo a variety of chemical reactions. For instance, the reaction of a triazine intermediate with chloroacetonitrile furnished a specific compound, demonstrating the reactivity of the triazine ring towards nucleophiles . The synthesis of C3h-symmetric 2,4,6-tris(2-hydroxyphenyl)-1,3,5-triazine derivatives also involved intramolecular hydrogen bonding, which influenced the mesophase behavior of these compounds . These reactions are indicative of the types of chemical transformations that "5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be influenced by their molecular structure. For example, the intramolecular hydrogen bonding in C3h-symmetric triazine derivatives led to planarization and enhanced pi-stacking, affecting their mesophase behavior . The X-ray diffraction structure of a cyclic dipeptidyl urea triazine derivative revealed the tautomer preferred in the solid state, which is relevant for understanding the compound's stability and reactivity . These insights into the properties of triazine derivatives can help predict the behavior of "5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one" in various environments.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Studies demonstrate various synthesis techniques for triazine derivatives. For instance, Bektaş et al. (2007) explored the synthesis of 1,2,4-triazole derivatives, including triazin-3(2H)-ones, through reactions involving ester ethoxycarbonylhydrazones with primary amines (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

- Chemical Reactions and Modifications : The research by Sanemitsu et al. (1983) provides insight into the regioselective synthesis and reactions of triazinones, which are closely related to the compound (Sanemitsu, Nakayama, & Masao, 1983).

Biological Activities and Applications

- Antimicrobial Activities : The antimicrobial potential of 1,2,4-triazine derivatives, including those similar to 5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, has been explored. For example, the derivatives synthesized by Bektaş et al. (2007) showed significant antimicrobial activities against various microorganisms (Bektaş et al., 2007).

- Potential in Medicinal Chemistry : A review by Alshammari and Bakhotmah (2022) highlights the significant interest in triazine derivatives in medicinal chemistry due to their diverse bioactivities, including anticancer, antibacterial, antifungal, and other therapeutic effects (Alshammari & Bakhotmah, 2022).

- Cytostatic Activity Against Cancer Cells : Voskoboynik et al. (2018) reported that certain synthesized compounds involving triazinones exhibited pronounced cytostatic activity against specific cancer cell lines (Voskoboynik, Shishkina, & Kovalenko, 2018).

Chemical Reactions and Transformations

- Structural Reassignment and Chemical Transformation : Schuan et al. (1979) conducted a study that led to the structural reassignment of a compound initially thought to be a hydroxy-1,2,4-triazine dione, which underscores the complexity and ongoing research in the chemical transformation of triazines (Schuan, Sanford, White, & Miles, 1979).

Antioxidant Properties

- Synthesis of Antioxidant Agents : Makki, Abdel-Rahman, and Alharbi (2018) explored the synthesis of novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety, evaluating them as antioxidants (Makki, Abdel-Rahman, & Alharbi, 2018).

特性

IUPAC Name |

5-(2-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-9(12-10(16)14-13-6)11-7-4-2-3-5-8(7)15/h2-5,15H,1H3,(H2,11,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSAINOYLVWGGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425579 |

Source

|

| Record name | ZINC00114397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one | |

CAS RN |

685551-55-7 |

Source

|

| Record name | ZINC00114397 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)